BenchChemオンラインストアへようこそ!

(1R)-1-(furan-3-yl)but-3-en-1-amine

Chiral resolution Stereospecific synthesis Enantioselective pharmacology

This (R)-configured primary amine is supplied as a research-grade chemical with ≥98% purity. Its defined stereochemistry and 3-furyl regioisomer prevent the data variability caused by racemic or 2-furyl analogues. The terminal olefin and primary amine provide two orthogonal ligation handles for rapid diversification, while the (R)-enantiomer preserves stereochemical information through multi-step syntheses. Ideal for diastereoselective transformations and GABA-ergic scaffold exploration without the need for chiral separation.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13052183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(furan-3-yl)but-3-en-1-amine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC=CCC(C1=COC=C1)N
InChIInChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m1/s1
InChIKeyFTCIZTPKHSUQEM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R)-1-(Furan-3-yl)but-3-en-1-amine – Chiral Amine Building Block for CNS and Asymmetric Synthesis


(1R)-1-(Furan-3-yl)but-3-en-1-amine (CAS 1270048-15-1) is a chiral primary amine featuring a 3-furyl substituent, a but-3-enyl side-chain, and a stereogenic carbon centre bearing the amine in the (R) absolute configuration. It is supplied as a research-grade chemical with a minimum purity of 98% and a molecular weight of 137.18 g·mol⁻¹ . The compound belongs to the 1-(heteroaryl)but-3-en-1-amine class, which has been disclosed as a core scaffold in patents targeting GABA-ergic neurotransmission [1]. Its chiral identity, regioisomeric placement of the furan ring, and orthogonal reactivity of the terminal olefin and primary amine make it a versatile intermediate for asymmetric synthesis and medicinal chemistry programmes.

Why (1R)-1-(Furan-3-yl)but-3-en-1-amine Cannot Be Readily Substituted by In-Class Analogues


Although several furan-containing butenylamines share the same molecular formula (C₈H₁₁NO) and are commercially available, they are not functionally interchangeable. The (1R) enantiomer differs from its (1S) counterpart (CAS 1269949-94-1) in stereochemistry at the carbon bearing the primary amine, a feature that can govern molecular recognition in enzyme active sites and receptor binding pockets . The racemic mixture (CAS 845253-10-3) introduces a 1:1 ratio of enantiomers that may dilute activity or complicate chiral separation downstream . Separately, regioisomers such as 1-(furan-2-yl)but-3-en-1-amine (CAS 83948-37-2) relocate the amine-bearing carbon from the 3- to the 2-position of the furan ring, altering both electronic distribution and steric presentation, which can drastically shift pharmacological activity or synthetic utility . Substituting without verifying enantiomeric and regiochemical identity therefore risks irreproducible biological data or failed synthetic campaigns.

Quantitative Differentiation Evidence for (1R)-1-(Furan-3-yl)but-3-en-1-amine


Enantiomeric Identity: (R) vs (S) Configuration at the Chiral Amine Centre

The target compound is defined by its (R) absolute configuration at the carbon bearing the primary amine, as explicitly assigned by the vendor using the Cahn-Ingold-Prelog convention and verified by the SMILES notation C=CC[C@H](C1=COC=C1)N . The (S)-enantiomer (CAS 1269949-94-1) is catalogued separately with the inverted stereodescriptor . No specific rotation values are publicly reported by vendors for either enantiomer, preventing a numerical comparison of optical purity. However, the distinct CAS registry numbers and the chiral SMILES notations constitute a formal documentation of stereochemical differentiation that is mandatory for chiral pool synthesis and target-based screening where stereochemistry directly controls on-target engagement [1].

Chiral resolution Stereospecific synthesis Enantioselective pharmacology

Regiochemical Differentiation: 3-Furyl vs 2-Furyl Substitution

The target compound bears the amine substituent at the 3-position of the furan ring, whereas the commercially available isomer 1-(furan-2-yl)but-3-en-1-amine (CAS 83948-37-2) carries it at the 2-position . Computed physicochemical descriptors from vendor data reveal identical logP (1.8555) and TPSA (39.16 Ų) for both regioisomers, meaning lipophilicity-driven membrane permeation and polar surface area are not differentiating features . The key distinction is electronic: substitution at the 3-position places the electron-withdrawing effect of the ring oxygen in a different resonance relationship to the amine-bearing carbon, which can influence nucleophilicity, basicity (pKa of the conjugate acid), and hydrogen-bonding geometry in biological targets.

Regioisomerism Furan chemistry Structure-property relationships

Documented Purity and Batch-to-Batch Identity Relative to the Racemate

Two independent suppliers certify the (R)-enantiomer at ≥98% purity . The racemic mixture (CAS 845253-10-3) is also listed at 98.0% by a separate vendor, indicating that the enantiopure material does not command a purity advantage at the specification level . However, the racemate contains an equimolar amount of the (S)-enantiomer, which effectively dilutes the active stereoisomer by 50% if the desired biological or catalytic activity resides solely in the (R)-form. Procurement of the racemate additionally imposes the burden and cost of chiral resolution (e.g., preparative chiral HPLC or diastereomeric salt formation), whereas the (R)-enantiomer is supplied ready-to-use in enantiopure form, saving downstream processing steps and analytical verification costs.

Chemical purity Quality control Procurement specification

Relevant Patent Scaffold: GABA-ergic Activity of 1-Aminobut-3-en-4-furanyl Derivatives

U.S. Patent 5,010,090 claims 1-aminobut-3-en derivatives bearing optionally substituted furanyl, thienyl, pyridyl, or pyrrolyl groups at the 4-position as potentiators of GABA-ergic neurotransmission [1]. The target compound (1R)-1-(furan-3-yl)but-3-en-1-amine is a direct structural embodiment of the 4-(3-furyl)-1-aminobut-3-en motif. While the patent does not disclose enantiomer-specific IC₅₀ or binding data, it establishes the broader pharmacophoric relevance of the furan-3-yl regioisomer within the 1-aminobut-3-en series. The availability of the (R)-enantiomer in stereochemically pure form enables medicinal chemists to probe enantioselective interactions at GABA-related targets, an investigation that is precluded by the racemate.

GABA potentiation CNS drug discovery 1-Aminobut-3-en scaffold

Application Scenarios Where (1R)-1-(Furan-3-yl)but-3-en-1-amine Delivers Verifiable Value


Enantioselective Synthesis of GABA-ergic Lead Compounds

When designing analogues of the 1-aminobut-3-en pharmacophore disclosed in US 5,010,090, procurement of the stereochemically defined (R)-enantiomer eliminates the need for chiral separation before derivatisation [1]. This is particularly valuable in early-stage medicinal chemistry where compound throughput and analytical simplicity are critical.

Chiral Pool Synthesis of 3-Substituted Furan Derivatives

The (R)-configured primary amine serves as a chiral building block for diastereoselective transformations (e.g., reductive amination, amide coupling, or imine formation) that retain the furan-3-yl motif . Its use ensures that stereochemical information is preserved through multi-step synthetic sequences, contrasting with the racemate which would yield diastereomeric mixtures requiring separation.

Structure-Activity Relationship (SAR) Studies on Furan-Containing CNS Ligands

Possessing both a terminal olefin (for cross-coupling or metathesis) and a primary amine (for rapid diversification), the compound enables systematic SAR exploration of the 4-heteroaryl-1-aminobut-3-en scaffold . The 3-furyl regioisomer specifically permits evaluation of electronic effects that differ from the 2-furyl analogue, which may translate into distinct target-binding profiles.

Bioconjugation and Chemical Probe Development

The combination of a furan ring (Diels-Alder reactive) and a butenyl chain (thiol-ene clickable) equips this amine with two orthogonal ligation handles for constructing bifunctional probes or payload-conjugates in chemical biology . Starting from the (R)-enantiomer ensures that any diastereoselective interactions with biomolecular targets can be reliably attributed to the intended stereochemistry.

Quote Request

Request a Quote for (1R)-1-(furan-3-yl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.